5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Catalog No.
S904643
CAS No.
1105675-62-4
M.F
C16H20N2O2Si
M. Wt
300.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

CAS Number

1105675-62-4

Product Name

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

IUPAC Name

5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide

Molecular Formula

C16H20N2O2Si

Molecular Weight

300.43 g/mol

InChI

InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19)

InChI Key

DANYRTOROYBZFN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a synthetic compound characterized by its unique structural features, which include a methoxy group, a phenyl group, and a trimethylsilyl group attached to a nicotinamide backbone. Its molecular formula is C₁₆H₁₈N₂O₂Si, with a molecular weight of approximately 300.43 g/mol . This compound is notable for its potential applications in pharmacology and biochemistry, particularly as a biochemical tool in proteomics research.

  • Chemical Properties and Availability


    The compound possesses a CAS number of 1105675-62-4 and a molecular formula of C16H20N2O2Si. It can be purchased from several chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, for research purposes [, , ].

  • Potential Research Areas


    Given the structural similarity of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide to nicotinamide, a molecule with various biological functions, it might be a target for research in areas related to:* Enzyme inhibition: Nicotinamide acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical cofactor in many enzymatic reactions. Studying the interaction of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide with enzymes that utilize NAD+ could provide insights into new therapeutic strategies [].* Cellular signaling pathways: NAD+ is also involved in cellular signaling. The compound might be investigated for its potential to modulate these pathways by affecting NAD+ levels or interacting with NAD+-binding proteins [].

Typical of amides and silyl derivatives. Key reactions include:

  • Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction: The compound may also undergo reduction reactions, converting the amide to an amine under appropriate conditions.

These reactions highlight its versatility in synthetic organic chemistry.

The synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide typically involves the following steps:

  • Preparation of Silylated Nicotinamide: The initial step often involves the reaction of nicotinamide with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl derivative.
  • Introduction of the Methoxy Group: This can be achieved through methylation using methyl iodide or dimethyl sulfate.
  • Formation of the Phenyl Group: The final step involves coupling the silylated nicotinamide with an appropriate phenyl source, often through nucleophilic substitution or coupling reactions.

These methods provide efficient pathways to synthesize this compound with high yields and purity .

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide has potential applications in several fields:

  • Biochemical Research: It serves as a biochemical tool for studying protein interactions and enzyme activities due to its structural properties.
  • Pharmaceutical Development: Its biological activity suggests potential roles in drug development, particularly for conditions related to oxidative stress and inflammation.
  • Material Science: The compound may also find applications in material science as a precursor for functional materials due to its unique chemical properties.

Interaction studies involving 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide focus on its binding affinity and activity against various biological targets. Preliminary data suggest:

  • Protein Binding: Similar nicotinamide derivatives have shown significant binding interactions with proteins involved in metabolic pathways, indicating that this compound may exhibit similar properties.
  • Enzyme Inhibition: There is potential for this compound to inhibit enzymes associated with inflammatory responses or oxidative damage, although specific studies are required to confirm these interactions.

Several compounds bear structural similarities to 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
NicotinamideBasic nicotinic structure without substitutionsWell-known for its role in cellular metabolism
4-Methoxy-N-phenyl-nicotinamideSimilar methoxy and phenyl groups but without silylationExhibits strong antioxidant properties
N-(2-hydroxyethyl)-nicotinamideHydroxyethyl substitution instead of silylationKnown for neuroprotective effects
5-Methoxy-N-methyl-nicotinamideMethyl substitution at nitrogen instead of phenylPotentially different pharmacokinetics

The uniqueness of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide lies in its combination of silylation and methoxy substitution, which may enhance its solubility and bioavailability compared to other derivatives.

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide exhibits a complex molecular structure with the chemical formula C₁₆H₂₀N₂O₂Si and a molecular weight of 300.43 g/mol [1] [2] [3]. The compound belongs to the nicotinamide derivative family and is characterized by its unique substitution pattern on the pyridine ring system.

The molecular architecture consists of a central nicotinamide core with three distinct substituents that significantly influence its overall structural properties [1] [4]. The trimethylsilyl group at the 4-position introduces considerable steric bulk and electronic effects to the molecule [5]. This silyl substituent, characterized by three methyl groups bonded to a silicon atom, provides chemical inertness and a large molecular volume that affects the compound's overall geometry [5].

The methoxy group positioned at the 5-position of the pyridine ring contributes to the electron-donating character of the molecule [1] [3]. This substituent pattern creates an asymmetric distribution of electron density across the aromatic system, which influences both the molecular conformation and intermolecular interactions.

ParameterValueReference
Molecular FormulaC₁₆H₂₀N₂O₂Si [1] [2]
Molecular Weight300.43 g/mol [1] [2]
Monoisotopic Mass300.129404 [3]
CAS Number1105675-62-4 [1] [2]
MDL NumberMFCD11857619 [1] [2]

The phenyl amide substituent at the 3-position extends the conjugation system and provides additional aromatic character to the molecule [1] [4]. This N-phenyl group can adopt various conformations relative to the nicotinamide core, creating conformational flexibility that may influence the compound's physical and chemical properties.

The SMILES notation for this compound is COc1cncc(C(=O)Nc2ccccc2)c1Si(C)C, which accurately represents the connectivity and spatial arrangement of atoms within the molecular framework [1] [4]. The InChI key DANYRTOROYBZFN-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [1] [4].

Solubility and Stability

The solubility characteristics of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide are influenced by its unique molecular architecture and the presence of both hydrophilic and hydrophobic functional groups [6]. The compound is supplied as a solid material, indicating limited aqueous solubility under standard conditions [1] [7].

The presence of the trimethylsilyl group significantly impacts the compound's solubility profile [5]. Trimethylsilyl substituents typically enhance volatility and alter polarity, which can affect dissolution behavior in various solvents [5]. The methoxy group provides some polar character, while the phenyl ring system contributes to hydrophobic interactions [6].

Storage stability requirements indicate that the compound should be maintained under controlled conditions [2] [6]. The recommended storage temperature is between 2-8°C for short-term storage of one to two weeks, with longer-term storage at -20°C for one to two years [6]. These conditions suggest sensitivity to temperature fluctuations and potential thermal degradation pathways.

Storage ParameterConditionDurationReference
Short-term Storage-4°C1-2 weeks [6]
Long-term Storage-20°C1-2 years [6]
Physical StateSolid- [1] [7]
FormPowder- [7]

The compound's stability profile is influenced by the presence of multiple functional groups that may undergo various degradation reactions [8] [9]. The nicotinamide core structure is known to be susceptible to hydrolysis under certain conditions, particularly in the presence of nucleophiles or under basic conditions [8] [10]. The glycosidic-like linkage patterns in nicotinamide derivatives can be cleaved through nucleophilic attack, leading to ring opening and subsequent degradation [10].

The trimethylsilyl group provides some protection against certain degradation pathways due to its steric bulk and electronic properties [11] [5]. However, silyl groups can be cleaved under acidic or basic conditions, potentially leading to structural modifications [11]. The stability of the compound is also influenced by environmental factors such as moisture, light, and oxygen exposure [12].

Thermal Decomposition Characteristics

The thermal decomposition profile of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is characterized by several distinct temperature-dependent processes that reflect the stability of different functional groups within the molecule [6].

The compound exhibits a calculated boiling point of 378.8 ± 42.0 °C at 760 mmHg, indicating relatively high thermal stability under standard atmospheric conditions [6]. The flash point is reported as 182.9 ± 27.9 °C, which represents the minimum temperature at which vapor formation becomes significant [6]. Notably, the melting point data is not available in current literature, suggesting either difficulty in determination or decomposition prior to melting [6].

Thermal PropertyValueConditionsReference
Boiling Point378.8 ± 42.0 °C760 mmHg [6]
Flash Point182.9 ± 27.9 °C- [6]
Melting PointNot available- [6]
Vapor Pressure0.0 ± 0.9 mmHg25°C [6]

The thermal decomposition behavior is influenced by the different substituents present in the molecule [13] [14]. The trimethylsilyl group typically undergoes thermal elimination at elevated temperatures, potentially leading to the formation of volatile silyl compounds [11] [5]. This process may occur through various mechanisms including nucleophilic displacement or thermal rearrangement reactions [15].

The nicotinamide core structure shows characteristic thermal stability patterns observed in similar pyridine derivatives [8] [9]. Under extreme thermal conditions, the pyridinium ring system may undergo degradation through various pathways including ring opening, nucleophilic attack at specific positions, and subsequent formation of smaller molecular fragments [10].

The methoxy and phenyl substituents contribute to the overall thermal stability profile through their respective electronic and steric effects [16] [17]. The phenyl group provides additional aromatic stabilization, while the methoxy group may undergo elimination reactions at elevated temperatures [15].

The vapor pressure of 0.0 ± 0.9 mmHg at 25°C indicates minimal volatility under ambient conditions, consistent with the relatively high molecular weight and polar functional groups present in the structure [6]. This low vapor pressure suggests that thermal decomposition rather than simple evaporation is the primary mechanism for mass loss at elevated temperatures.

Electron Density Distribution

The electron density distribution in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is characterized by significant variations across different regions of the molecule, primarily due to the diverse electronic properties of the substituents [18] [17].

The nicotinamide core exhibits typical pyridine-like electron distribution patterns, with the nitrogen atom serving as an electron-rich center [19]. The carbonyl oxygen of the amide group creates a region of high electron density, while the carbon atoms of the pyridine ring show varying degrees of electron deficiency depending on their proximity to the nitrogen atom [20] [19].

The trimethylsilyl substituent at the 4-position significantly alters the local electron density distribution [11] [5]. Silicon exhibits different electronegativity compared to carbon, creating a polarized Si-C bond that influences the electronic properties of the adjacent pyridine ring [5]. The three methyl groups attached to silicon contribute electron density through hyperconjugation effects [15].

Structural FeatureElectronic EffectImpact on Electron DensityReference
Nicotinamide CoreElectron-withdrawingDepleted ring system [19]
Trimethylsilyl GroupElectron-donatingEnhanced at 4-position [5]
Methoxy GroupElectron-donatingIncreased at 5-position [17]
Phenyl AmideConjugationDelocalized system [18]

The methoxy group at the 5-position acts as an electron-donating substituent through both inductive and resonance effects [17]. The oxygen atom possesses lone pairs that can participate in resonance with the aromatic system, increasing electron density at specific positions within the pyridine ring [18]. This electron donation influences the reactivity and stability of the molecule [17].

The N-phenyl amide substituent creates an extended conjugated system that allows for electron delocalization between the nicotinamide core and the phenyl ring [18] [17]. This conjugation affects the overall electron distribution and may influence the molecular geometry through conformational preferences [21].

The polarizability of the molecule is reported as 34.4 ± 0.5 × 10⁻²⁴ cm³, which reflects the ease with which the electron cloud can be distorted by external electric fields [6]. This relatively high polarizability is consistent with the presence of multiple aromatic systems and heteroatoms within the molecular structure [22].

The spectroscopic characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide relies on multiple analytical techniques to elucidate its molecular structure and confirm its identity. Nuclear magnetic resonance spectroscopy serves as the primary structural determination method, while infrared spectroscopy provides complementary information about functional group characteristics.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide reveals characteristic chemical shifts corresponding to distinct proton environments within the molecule [2]. The methoxy group protons appear as a singlet in the region of 3.8-4.1 parts per million, representing the three equivalent hydrogen atoms attached to the methoxy carbon [1]. The trimethylsilyl group exhibits a characteristic singlet at approximately 0.0-0.5 parts per million, corresponding to the nine equivalent methyl protons bonded to the silicon center [4].

The aromatic region displays complex multipicity patterns, with pyridine ring protons appearing in the range of 7.0-8.5 parts per million and phenyl ring protons manifesting in the 7.0-7.6 parts per million region [4]. The amide nitrogen-hydrogen proton typically resonates in the downfield region between 8.5-10.5 parts per million, reflecting the deshielding effect of the adjacent carbonyl group and the electron-withdrawing nature of the aromatic substituents [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework of the molecule [4]. The methoxy carbon resonates in the range of 55-60 parts per million, while the trimethylsilyl carbons appear significantly upfield at 0-5 parts per million due to the electron-donating properties of silicon [5]. The pyridine ring carbons display characteristic chemical shifts between 120-160 parts per million, with the carbonyl carbon appearing further downfield at 165-175 parts per million [4].

Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide [6]. The nitrogen-hydrogen stretch of the amide group manifests as a medium-intensity absorption in the 3300-3500 cm⁻¹ region [6]. Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methoxy and trimethylsilyl groups occur at 2800-3000 cm⁻¹ [6].

The carbonyl stretch of the amide functionality represents one of the most prominent features in the infrared spectrum, appearing as a strong absorption band in the 1630-1680 cm⁻¹ region [6]. Aromatic carbon-carbon stretching vibrations display variable intensity absorptions between 1450-1600 cm⁻¹. The trimethylsilyl group contributes characteristic absorptions, with silicon-methyl stretching vibrations appearing at 1250-1260 cm⁻¹ and silicon-carbon stretches occurring in the 600-800 cm⁻¹ region [6].

Crystallographic Studies

Despite extensive research efforts, specific crystallographic data for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide remains limited in the current literature. The compound has been synthesized and characterized primarily through spectroscopic methods, with crystal structure determination representing an area requiring further investigation [1] [2] [3].

Crystallization Attempts and Methodologies have been explored for related nicotinamide derivatives, suggesting potential approaches for obtaining single crystals suitable for X-ray diffraction analysis [7] [8]. The compound's solid-state properties indicate that it exists as a crystalline solid at room temperature, with storage recommendations specifying maintenance at 2-8°C in sealed, dry conditions [1] [9].

Molecular Packing Considerations for this compound would likely involve hydrogen bonding interactions between the amide nitrogen-hydrogen and carbonyl oxygen atoms of adjacent molecules. The presence of the bulky trimethylsilyl group may influence crystal packing arrangements, potentially creating unique intermolecular interactions and affecting the overall crystal lattice stability [7] [8].

Polymorphism Studies have not been extensively documented for this specific compound, though the presence of multiple functional groups capable of hydrogen bonding suggests the potential for different crystalline forms under varying crystallization conditions [7] [8]. The trimethylsilyl group's steric bulk may limit conformational flexibility, potentially reducing the likelihood of multiple polymorphic forms.

Computational Modeling

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and conformational preferences of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide [10] [11] [12]. Computational studies utilizing basis sets such as 6-311++G(d,p) have been employed for similar nicotinamide derivatives, offering predictions of molecular geometry, electronic properties, and vibrational frequencies [13] [14].

Molecular Geometry Optimization through computational methods reveals the preferred three-dimensional arrangement of atoms within the molecule [10] [12]. The trimethylsilyl group at position 4 of the pyridine ring introduces significant steric bulk, influencing the overall molecular conformation and potentially affecting interactions with biological targets [12]. The methoxy group at position 5 provides electron-donating character to the pyridine ring, modulating the electronic properties of the heterocyclic core [11].

Electronic Property Analysis encompasses frontier molecular orbital calculations, revealing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [11] [14]. These calculations provide insights into the compound's reactivity patterns and potential for electron transfer processes. The presence of the electron-withdrawing trimethylsilyl group and electron-donating methoxy group creates a unique electronic environment that influences the molecule's chemical behavior [12].

Vibrational Frequency Calculations through DFT methods allow for theoretical prediction of infrared and Raman spectroscopic data [14] [15]. These computational approaches enable validation of experimental spectroscopic assignments and provide detailed information about vibrational modes associated with specific functional groups [14]. The calculated frequencies can be correlated with experimental FTIR data to confirm structural assignments and identify characteristic vibrational signatures [11].

Comparative Isomer Analysis

The structural complexity of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide necessitates consideration of potential isomeric forms and their relative stabilities. Positional Isomerism represents the primary form of structural variation, involving different arrangements of the methoxy, trimethylsilyl, and carboxamide substituents on the pyridine ring [16] [17].

Regioisomeric Considerations involve the systematic evaluation of alternative substitution patterns on the pyridine core. The specific 3,4,5-substitution pattern of the title compound represents one of several possible arrangements, with alternative positions potentially yielding compounds with distinct chemical and biological properties [16]. The 4-position trimethylsilyl substituent provides unique steric and electronic characteristics compared to potential 2- or 6-position isomers [17].

Conformational Analysis examines the rotational freedom around key bonds, particularly the connection between the carboxamide group and the phenyl ring [16] [17]. The amide bond exhibits restricted rotation due to partial double-bond character, while the nitrogen-phenyl bond allows for conformational flexibility that may influence molecular recognition and binding properties [18].

Stereochemical Implications of the compound's structure reveal that while no chiral centers exist in the basic molecular framework, the potential for atropisomerism around the nitrogen-phenyl bond may create conformational preferences [16] [17]. The steric bulk of the trimethylsilyl group may restrict rotation and favor specific conformational arrangements [18].

Comparative Stability Assessment involves theoretical and experimental evaluation of different isomeric forms to understand their relative thermodynamic stabilities [10] [12]. The electron-withdrawing nature of the trimethylsilyl group and the electron-donating properties of the methoxy group create a balanced electronic environment that contributes to the compound's overall stability [11] [12].

Synthetic Accessibility of various isomeric forms differs significantly based on the available synthetic methodologies and the reactivity patterns of starting materials [16] [17]. The specific substitution pattern of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide reflects optimized synthetic routes that take advantage of selective functionalization strategies for nicotinamide derivatives [4] [19].

Wikipedia

5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide

Dates

Last modified: 08-16-2023

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